(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid
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Overview
Description
(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid is a complex organic compound belonging to the class of dipeptides. This compound contains a sequence of exactly two alpha-amino acids joined by a peptide bond. It is characterized by its unique bicyclic structure, which includes a dioxo-oxa-diazabicyclo framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a similar functional group but different structure.
Inorganic compounds: While not directly similar, they provide a contrast in terms of chemical composition and properties.
Uniqueness
What sets (9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid apart is its unique bicyclic structure and the presence of both oxo and diaza functionalities. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(9S,12S)-7,10-dioxo-9-propan-2-yl-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-12(2)17-18(23)20-15(19(24)25)11-13-6-8-14(9-7-13)26-10-4-3-5-16(22)21-17/h6-9,12,15,17H,3-5,10-11H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t15-,17-/m0/s1 |
InChI Key |
RRAAROKJUVKWAF-RDJZCZTQSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)OCCCCC(=O)N1)C(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CC=C(C=C2)OCCCCC(=O)N1)C(=O)O |
Origin of Product |
United States |
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